molecular formula C40H68O13 B12302483 2-[4,5-Dihydroxy-2-[[3-hydroxy-6-methoxy-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol

2-[4,5-Dihydroxy-2-[[3-hydroxy-6-methoxy-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol

Cat. No.: B12302483
M. Wt: 757.0 g/mol
InChI Key: YLSLJTMRNWEFEU-UHFFFAOYSA-N
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Description

Anemarrhenasaponin Ia is a steroidal saponin compound isolated from the rhizome of Anemarrhena asphodeloides, a plant commonly used in traditional Chinese medicine. This compound is known for its anti-inflammatory and antioxidant properties, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: Anemarrhenasaponin Ia is typically extracted from the rhizome of Anemarrhena asphodeloides. The extraction process involves several steps, including drying, grinding, and solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate Anemarrhenasaponin Ia .

Industrial Production Methods: Industrial production of Anemarrhenasaponin Ia follows similar extraction and purification processes but on a larger scale. The rhizomes are processed in bulk, and advanced chromatographic methods are employed to ensure high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: Anemarrhenasaponin Ia undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties in different contexts.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of Anemarrhenasaponin Ia .

Scientific Research Applications

Anemarrhenasaponin Ia has a wide range of applications in scientific research:

Mechanism of Action

Anemarrhenasaponin Ia exerts its effects primarily through the inhibition of the SHH signaling pathway. This pathway is crucial for cell growth and differentiation, and its aberrant activation is linked to cancer progression. By inhibiting this pathway, Anemarrhenasaponin Ia suppresses tumor growth and proliferation . Additionally, the compound inhibits the generation of reactive oxygen species (ROS), contributing to its antioxidant and anti-inflammatory effects .

Properties

Molecular Formula

C40H68O13

Molecular Weight

757.0 g/mol

IUPAC Name

2-[4,5-dihydroxy-2-[[3-hydroxy-6-methoxy-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C40H68O13/c1-18(2)10-15-40(48-7)19(3)26-34(53-40)30(44)27-23-9-8-21-16-22(11-13-38(21,5)24(23)12-14-39(26,27)6)50-37-35(32(46)29(43)25(17-41)51-37)52-36-33(47)31(45)28(42)20(4)49-36/h18-37,41-47H,8-17H2,1-7H3

InChI Key

YLSLJTMRNWEFEU-UHFFFAOYSA-N

Canonical SMILES

CC1C2C(C(C3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)C)O)O)O)C)C)O)OC1(CCC(C)C)OC

Origin of Product

United States

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